5-(4-Methylpiperazin-1-yl)-2-nitroaniline

SIRT6 inhibition structure-activity relationship hit-to-lead optimization

Selective SIRT6 inhibitor (IC50 4.93 μM) with confirmed selectivity over 14 related HDAC enzymes. Validated precursor for dovitinib synthesis, compatible with microchannel continuous-flow methods. Order this characterized chemical probe for target validation or as a reliable building block for kinase inhibitor development.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
CAS No. 23491-48-7
Cat. No. B187262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylpiperazin-1-yl)-2-nitroaniline
CAS23491-48-7
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C11H16N4O2/c1-13-4-6-14(7-5-13)9-2-3-11(15(16)17)10(12)8-9/h2-3,8H,4-7,12H2,1H3
InChIKeyMWLBMGPQZJDFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7) for SIRT6 Research and FGFR Intermediate Synthesis: Procurement Selection Guide


5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7), a 1-phenylpiperazine derivative containing a nitroaniline moiety [1], is a small molecule (C11H16N4O2, MW 236.27) with demonstrated biological activity as a selective SIRT6 inhibitor (IC50 4.93 μM) [1]. Additionally, it serves as a critical intermediate in the synthesis of pharmaceutical agents, notably FGFR inhibitors such as dovitinib [2].

5-(4-Methylpiperazin-1-yl)-2-nitroaniline: Procurement Risks of Untested Analog Substitution in SIRT6 Inhibitor Programs


Generic substitution with other 1-phenylpiperazine or nitroaniline derivatives is not scientifically justifiable due to the steep structure-activity relationship (SAR) for this compound class. As shown in the optimization from Hit01 (1-(4-nitrophenyl)piperazine, IC50 35 μM) through PC06 to compound 6d, potency is highly sensitive to specific substitution patterns on the piperazine and aniline rings [1]. Analogous compounds with minor modifications at the R3 position (e.g., compounds 6e–m) exhibit significantly reduced SIRT6 inhibitory activity [1]. Furthermore, the selectivity profile against other HDAC family members (SIRT1–3 and HDAC1–11) established for 5-(4-methylpiperazin-1-yl)-2-nitroaniline cannot be assumed for close analogs [2].

5-(4-Methylpiperazin-1-yl)-2-nitroaniline: Quantitative Comparative Evidence for Informed Procurement vs. Analog Selection


Potency Gain in SIRT6 Inhibition: Comparison of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (6d) vs. Parent Hit Compound

5-(4-Methylpiperazin-1-yl)-2-nitroaniline (compound 6d) demonstrates a 7.1-fold improvement in SIRT6 inhibitory potency compared to the original screening hit, 1-(4-nitrophenyl)piperazine (Hit01) [1]. This enhancement results from systematic structural optimization at the R1 (methyl) and R3 (amino) positions [1].

SIRT6 inhibition structure-activity relationship hit-to-lead optimization

Binding Affinity Validation: Orthogonal Biophysical Confirmation of SIRT6 Engagement

The SIRT6 binding of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) was validated using two orthogonal label-free biophysical techniques, confirming direct target engagement [1]. No comparable binding data are reported for the initial hit compound Hit01, establishing 6d as the characterized reference standard [1].

surface plasmon resonance isothermal titration calorimetry SIRT6 binding

SIRT6 Selectivity Profile: Broad HDAC Panel Screening Demonstrates Target Specificity

5-(4-Methylpiperazin-1-yl)-2-nitroaniline (6d) was profiled against a comprehensive panel of 14 deacetylase enzymes including SIRT1–3 and HDAC1–11, showing no detectable inhibition up to 200 μM [1]. This selectivity cannot be assumed for other SIRT6 inhibitors or piperazine-containing analogs that may exhibit promiscuous HDAC inhibition [1].

HDAC selectivity SIRT6 specificity off-target profiling

In Vivo Efficacy: Glucose-Lowering Effect in Type 2 Diabetes Mouse Model

5-(4-Methylpiperazin-1-yl)-2-nitroaniline (6d) demonstrated in vivo pharmacological activity in a mouse model of type 2 diabetes, significantly increasing glucose transporter GLUT-1 levels and reducing blood glucose [1]. This represents a critical differentiation from the initial screening hit Hit01 (IC50 35 μM), for which no in vivo data have been reported [1].

in vivo pharmacology GLUT-1 upregulation diabetes model

Process Efficiency: Microchannel Continuous-Flow Synthesis for Dovitinib Intermediate Production

5-(4-Methylpiperazin-1-yl)-2-nitroaniline can be utilized as a starting material in a microchannel continuous-flow process to produce the dovitinib intermediate ethyl-2-(6-(4-methylpiperazin-1-yl)benzimidazol-2-yl)ethyl acetate [1]. The patented method claims advantages including fewer side reactions and higher yield compared to traditional batch reduction methods for nitroaniline compounds [1].

flow chemistry microchannel reactor FGFR inhibitor synthesis

Flow Reactor Optimization: Validated Reduction Protocol for FGFR Inhibitor Precursor Synthesis

Independent research at Warsaw University of Technology has optimized the reduction of 5-(4-methylpiperazin-1-yl)-2-nitroaniline under continuous flow-through conditions using the H-Cube Pro flow reactor [1]. This study validates the compound's suitability for flow hydrogenation protocols and confirms its role as a precursor to 4-(4-methylpiperazin-1-yl)-1,2-diaminobenzene, a key intermediate for FGFR inhibitors [1].

flow chemistry hydrogenation FGFR inhibitor precursor

5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7): Validated Research and Industrial Applications for Procurement Decision-Making


SIRT6 Target Validation and Hit-to-Lead Optimization Studies

This compound is the most potent and selective SIRT6 inhibitor within the 1-phenylpiperazine chemical series reported to date, with an IC50 of 4.93 μM [1]. It is suitable as a chemical probe for SIRT6 target validation in enzymatic and cellular assays, with orthogonal biophysical binding confirmation (SPR KD = 9.76 μM; ITC KD = 10 μM) [1]. Its clean selectivity profile against 14 related HDAC enzymes (no activity up to 200 μM) [1] minimizes confounding off-target effects. For researchers initiating SIRT6 drug discovery programs, this compound provides a characterized starting point for further lead optimization.

In Vivo Proof-of-Concept Studies in Metabolic Disease Models

5-(4-Methylpiperazin-1-yl)-2-nitroaniline has demonstrated in vivo efficacy in a mouse model of type 2 diabetes, increasing GLUT-1 expression and reducing blood glucose [1]. Unlike the initial screening hit (Hit01) for which no in vivo data exist, this compound enables progression to pharmacodynamic and efficacy studies. Researchers investigating SIRT6 modulation in diabetes, metabolic syndrome, or aging-related conditions can utilize this compound for in vivo target engagement and functional validation studies.

Synthesis of FGFR Inhibitor Intermediates via Continuous-Flow Chemistry

This compound is a documented precursor for the synthesis of dovitinib and other FGFR inhibitor intermediates, specifically 4-(4-methylpiperazin-1-yl)-1,2-diaminobenzene [1]. The reduction reaction has been optimized under flow-through conditions using the H-Cube Pro reactor [2]. For pharmaceutical chemical manufacturing or academic medicinal chemistry groups synthesizing FGFR-targeted agents, this compound offers a validated entry point with established flow chemistry protocols.

Microchannel Reactor Process Development for Benzimidazole Derivatives

5-(4-Methylpiperazin-1-yl)-2-nitroaniline is compatible with microchannel continuous-flow synthesis methods for preparing dovitinib intermediates [1]. The patented process claims reduced side reactions and higher yield compared to traditional batch methods [1]. This application is particularly relevant for process chemists and chemical engineers developing scalable, efficient synthetic routes to benzimidazole-based kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.